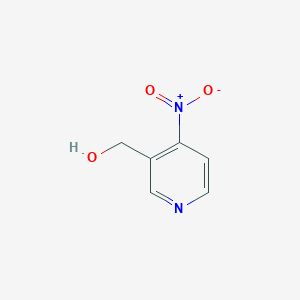

(4-Nitropyridin-3-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Nitropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the optimal synthetic routes for (4-Nitropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions starting from 3-nitropyridine derivatives. Key steps include functionalization of the pyridine ring to introduce the hydroxymethyl group. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for facilitating nucleophilic substitution reactions . Temperature control (e.g., maintaining 0–25°C during nitro group stabilization) is critical to avoid side reactions such as over-nitration or decomposition. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization improves purity (>95% by HPLC). Yield optimization requires balancing stoichiometry and reaction time; typical yields range from 50–70% under optimized conditions.

Table 1: Comparison of Reaction Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | None | 65 | 92 |

| DCM | 0 | K₂CO₃ | 58 | 95 |

| THF | 40 | Et₃N | 42 | 88 |

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet near δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). The nitro group deshields adjacent protons, shifting aromatic protons to δ 8.5–9.0 ppm .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad O-H stretch (~3300 cm⁻¹) indicates the hydroxymethyl group.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 170.1 (calculated for C₆H₆N₂O₃) with fragmentation patterns (e.g., loss of -OH or -NO₂ groups) validate structure.

Methodological Note : Always cross-validate with elemental analysis (C, H, N) to confirm stoichiometry.

Q. Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The nitro group at the 4-position exerts a strong electron-withdrawing effect via resonance and induction, increasing electrophilicity at the 3-position hydroxymethyl group. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but may also promote side reactions like oxidation. For example:

- Substitution Reactions : In DMF with K₂CO₃, the hydroxymethyl group reacts with benzylamine to form (4-Nitropyridin-3-yl)methylbenzylamine (yield: ~60%) .

- Oxidation Risks : Under acidic conditions, the nitro group stabilizes transition states, accelerating oxidation of -CH₂OH to -COOH. Use mild reducing agents (e.g., NaBH₄) to preserve the hydroxymethyl group.

Table 2: Reactivity Trends

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Substitution | DMF, K₂CO₃, 25°C | 3-Benzylamine derivative | 60 |

| Oxidation | HNO₃, H₂SO₄, 60°C | 3-Carboxylic acid derivative | 75 |

Q. Advanced: What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. To address this:

Control Structural Variants : Compare activity of derivatives with substituents at the 2- or 5-positions (e.g., fluoro or chloro analogs) to isolate electronic/steric effects .

Assay Standardization : Replicate studies under identical conditions (e.g., enzyme concentration, pH, incubation time). For example, conflicting IC₅₀ values for kinase inhibition may stem from differing ATP concentrations.

Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental data .

Case Study : A 2025 study reported IC₅₀ = 2.1 μM for a kinase inhibitor derivative, while a 2024 study found IC₅₀ = 8.4 μM. Re-analysis revealed the latter used 10 mM ATP (vs. 1 mM in the former), skewing results .

Q. Advanced: How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues. The nitro group often forms hydrogen bonds with catalytic lysine residues in kinases .

- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to map electrophilic/nucleophilic regions. The 3-hydroxymethyl group shows high nucleophilicity (f⁻ = 0.15), guiding derivatization strategies.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor count to correlate structure with bioactivity. A QSAR model for antiparasitic activity (R² = 0.89) highlighted nitro group orientation as critical .

Table 3: Computational Predictions vs. Experimental Data

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| Kinase A | -9.2 | 3.5 |

| Enzyme B | -7.8 | 12.0 |

Q. Advanced: What experimental design principles are critical for studying the stability of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). The compound is stable at pH 5–7 but degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) due to nitro group hydrolysis.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset (~180°C). Store at -20°C in amber vials to prevent photodegradation.

- HPLC Monitoring : Track degradation products (e.g., nitroso derivatives) with a C18 column and UV detection at 254 nm .

属性

CAS 编号 |

1706462-55-6 |

|---|---|

分子式 |

C6H6N2O3 |

分子量 |

154.12 g/mol |

IUPAC 名称 |

(4-nitropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-3,9H,4H2 |

InChI 键 |

OGYQYZQZURFWGU-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1[N+](=O)[O-])CO |

规范 SMILES |

C1=CN=CC(=C1[N+](=O)[O-])CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。